molecular formula C6H3BrN2O4 B1520609 5-Bromo-3-nitropyridine-2-carboxylic acid CAS No. 954240-89-2

5-Bromo-3-nitropyridine-2-carboxylic acid

Cat. No. B1520609
M. Wt: 247 g/mol
InChI Key: NLHXGZDQNSRWHH-UHFFFAOYSA-N
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Description

“5-Bromo-3-nitropyridine-2-carboxylic acid” is a chemical compound. Its exact properties and uses are not well-documented in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving “5-Bromo-3-nitropyridine-2-carboxylic acid” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-nitropyridine-2-carboxylic acid” are not well-documented in the sources I found .

Scientific Research Applications

Synthesis of Ligands and Complex Molecules

A study by Charbonnière, Weibel, and Ziessel (2002) described the transformation of bromo to ester in ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which facilitated further functionalization for potential labeling of biological material. This underscores the compound's utility in the design of ligands for complexation with metal ions or for bioconjugation purposes (Charbonnière, Weibel, & Ziessel, 2002).

Large Scale Synthesis and Safety Studies

Agosti et al. (2017) highlighted the optimization and safety evaluation of synthesizing 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation on a large scale. Their work emphasizes the importance of establishing robust and safe protocols for the production of this intermediate, which is crucial for its application in pharmaceutical and pesticide product synthesis (Agosti et al., 2017).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the potential of 5-Bromo-3-nitropyridine-2-carboxylic acid precursors in incorporating carbon dioxide into organic molecules. This process is significant for synthesizing valuable carboxylic acids in a more environmentally friendly manner (Feng, Huang, Liu, & Wang, 2010).

Synthesis and Characterization of Novel Compounds

Peterson and Tolman (1977) explored reactions involving bromo-substituted pyridines, leading to the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and other derivatives. This research contributes to the body of knowledge on the chemical behavior of bromo-nitropyridines and their utility in synthesizing heterocyclic compounds (Peterson & Tolman, 1977).

Quantum Mechanical and Spectroscopic Studies

Abraham, Prasana, and Muthu (2017) conducted quantum mechanical and spectroscopic studies on a similar molecule, 2-Amino-3-bromo-5-nitropyridine, providing insights into its molecular structure, vibrational frequencies, and electronic characteristics. Such studies are foundational for understanding the physicochemical properties of bromo-nitropyridine derivatives, which can inform their applications in materials science and molecular electronics (Abraham, Prasana, & Muthu, 2017).

Safety And Hazards

The safety and hazards associated with “5-Bromo-3-nitropyridine-2-carboxylic acid” are not detailed in the available sources .

Future Directions

The future directions for research or applications of “5-Bromo-3-nitropyridine-2-carboxylic acid” are not detailed in the available sources .

properties

IUPAC Name

5-bromo-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXGZDQNSRWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672172
Record name 5-Bromo-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitropyridine-2-carboxylic acid

CAS RN

954240-89-2
Record name 5-Bromo-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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